BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Critical SAR diversity element for 2-oxoindoline-focused kinase, HDAC, and tubulin inhibitor programs. The N1-ethyl group and 3,4-dimethoxyphenylacetyl moiety differentiate it from N1-H (CAS 921546-02-3) and N1-methyl (CAS 921813-79-8) analogs, enabling systematic exploration of steric and lipophilic effects (XLogP3=2). Procure alongside N1 variants to map hinge-region selectivity. Research-grade, ≥95% purity. Not for human use.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 921542-41-8
Cat. No. B2472529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
CAS921542-41-8
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H22N2O4/c1-4-22-16-7-6-15(11-14(16)12-20(22)24)21-19(23)10-13-5-8-17(25-2)18(9-13)26-3/h5-9,11H,4,10,12H2,1-3H3,(H,21,23)
InChIKeyAPWINJUGCULYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (CAS 921542-41-8): Structural Identity and Physicochemical Profile for Research Procurement


2-(3,4-Dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (CAS 921542-41-8) is a synthetic small-molecule acetamide derivative with the molecular formula C₂₀H₂₂N₂O₄ and a molecular weight of 354.4 g/mol. Its structure comprises a 3,4-dimethoxyphenylacetyl group linked via an amide bond to the 5-amino position of a 1-ethyl-2-oxoindoline (1-ethyl-isatin) scaffold [1]. The compound is catalogued in PubChem under CID 41683217, with computed physicochemical descriptors including XLogP3 of 2, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. This substitution pattern—specifically the N1-ethyl group on the oxoindoline ring and the 3,4-dimethoxy motif on the phenylacetyl moiety—defines its distinct chemical space relative to structurally proximal analogs. The compound is available from multiple specialty chemical suppliers as a research-grade building block, typically at ≥95% purity, and is primarily utilized in early-stage medicinal chemistry campaigns targeting the 2-oxoindoline pharmacophore space [1][2].

Why Generic Substitution of 2-(3,4-Dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (CAS 921542-41-8) with In-Class Analogs Is Scientifically Unsupported


Despite a shared 2-oxoindoline-acetamide core, compounds within this structural family cannot be interchanged without risking fundamentally altered pharmacological and physicochemical profiles. The N1-alkyl substituent on the oxoindoline ring is a critical determinant of molecular recognition: the ethyl group at this position (present in CAS 921542-41-8) confers distinct steric bulk, lipophilicity (XLogP3 = 2), and conformational constraints compared to the N1-H analog (CAS 921546-02-3, MW 326.3, XLogP3 estimated lower) or the N1-methyl variant (CAS 921813-79-8, MW 340.4) [1][2]. In the broader 2-oxoindoline literature, even minor N1-alkyl modifications have been shown to shift kinase selectivity profiles, alter HDAC isoform potency by >10-fold, and modulate cell permeability [3][4]. Furthermore, the 3,4-dimethoxyphenylacetyl moiety is not functionally equivalent to the naphthyl, ethoxy, or halogenated-phenyl replacements found in catalog-adjacent compounds; each variation engages different hydrophobic pockets and hydrogen-bonding networks in target binding sites [5]. Generic substitution without head-to-head comparative data therefore introduces uncontrolled variables into any structure-activity relationship (SAR) study, potentially invalidating potency benchmarks, selectivity windows, and pharmacokinetic predictions derived from the specific compound.

Quantitative Differential Evidence for 2-(3,4-Dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (CAS 921542-41-8) vs. Closest Analogs


N1-Ethyl vs. N1-H Substitution: Molecular Weight and Lipophilicity Differentiation

The N1-ethyl substitution on the oxoindoline ring of the target compound (CAS 921542-41-8) results in a molecular weight of 354.4 g/mol and a computed XLogP3 of 2, compared to its N1-H analog 2-(3,4-dimethoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide (CAS 921546-02-3) with MW of 326.3 g/mol and an estimated lower lipophilicity (lacking the ethyl contribution) [1][2]. The +28.1 Da mass increment and the addition of two methylene units to the scaffold increase both steric bulk and logP, parameters known to affect membrane permeability, metabolic stability, and target binding kinetics in the 2-oxoindoline chemotype [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ethyl vs. Methyl N1-Alkyl Comparison: Incremental Chain Length Effects on Molecular Properties

The target compound (N1-ethyl) and the N1-methyl analog 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide (CAS 921813-79-8, MW 340.4, C19H20N2O4) differ by exactly one methylene unit [1]. This single-carbon homologation produces a MW increase of +14.0 g/mol and an estimated logP increase of approximately +0.5 units. In the 2-oxoindoline kinase inhibitor literature, even single-carbon N1-alkyl differences have been associated with measurable shifts in kinase selectivity and antiproliferative potency due to altered hydrophobic pocket occupancy [2]. The ethyl group provides greater conformational flexibility and hydrophobic surface area relative to methyl, which may enhance van der Waals contacts in deeper enzyme binding pockets while potentially reducing metabolic N-dealkylation rates compared to the smaller methyl substituent [3].

SAR Studies Alkyl Chain Optimization Drug Design

3,4-Dimethoxyphenylacetyl Moiety: Hydrogen-Bond Acceptor Capacity Compared to Non-Methoxylated and Mono-Methoxylated Analogs

The 3,4-dimethoxyphenylacetyl group in the target compound provides two methoxy oxygen atoms that serve as hydrogen-bond acceptors, contributing to a total of four HBA in the molecule [1]. By comparison, N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide (EONA), which replaces the dimethoxyphenyl with a naphthyl group, lacks methoxy HBA entirely, while N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (CAS unreported, MW 324.38, C19H20N2O3) provides only one methoxy HBA . In the 2-oxoindoline HDAC inhibitor series, the presence and positioning of methoxy groups on the pendant aryl ring have been shown to influence binding to the HDAC surface recognition domain and can shift isoform selectivity by up to 10-fold [2]. The 3,4-dimethoxy pattern is also a recognized pharmacophoric element in tubulin polymerization inhibitors (e.g., combretastatin A-4 analogs), where this substitution pattern is critical for colchicine-site binding [3].

Molecular Recognition Hydrogen Bonding Pharmacophore Modeling

2-Oxoindoline Scaffold Privilege: Class-Level Anticancer and Enzyme Inhibitory Activity Evidence

The 2-oxoindoline (indolin-2-one) scaffold, which forms the core of CAS 921542-41-8, is a privileged structure in medicinal chemistry with demonstrated activity against multiple cancer-relevant targets. In a 2025 study, N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) bearing the same 2-oxoindoline core exhibited sub-nanomolar HDAC inhibitory activity (IC50 < 0.001 µM) and anticancer effects against SW620 and HCT116 cell lines comparable to the FDA-approved agent SAHA (IC50 = 0.101 µM) [1]. Separately, N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) demonstrated acetylcholinesterase inhibition with an IC50 of 0.01 µM [2]. US Patent US20030181482 discloses 3-oxoacetamideindolyl compounds—structurally related to the target compound—as having potent anticancer, cytotoxic, and anti-angiogenic activity [3]. The oxindole scaffold has also yielded clinically evaluated receptor tyrosine kinase inhibitors such as SU4984 and intedanib, establishing the pharmacophoric relevance of this chemotype . While direct activity data for CAS 921542-41-8 itself remain limited in the public domain, the class-level evidence provides a strong rationale for its inclusion in kinase and epigenetic inhibitor screening cascades.

Kinase Inhibition HDAC Inhibition Anticancer Drug Discovery

Rotatable Bond Count and Conformational Flexibility vs. Structurally Constrained Analogs

The target compound features six rotatable bonds, as computed from its SMILES structure [1]. This is higher than the N1-H analog (CAS 921546-02-3, estimated 5 rotatable bonds due to the absence of the ethyl group) and comparable to the N1-methyl variant. Within the broader 2-oxoindoline chemotype, optimal rotatable bond counts (typically 5–7) have been associated with favorable ligand efficiency metrics, balancing sufficient conformational sampling for target engagement against the entropic penalty of excessive flexibility [2]. The six rotatable bonds of CAS 921542-41-8 place it within the acceptable range defined by the Lipinski and Veber rules (rotatable bonds ≤ 10 for oral bioavailability), while its ethyl group provides an additional degree of rotational freedom not available in the N1-H analog, potentially enabling access to binding conformations inaccessible to the more rigid N1-H or N1-methyl counterparts [3].

Conformational Analysis Ligand Efficiency Drug-Likeness

Critical Transparency Statement: Current Limitations of Publicly Available Direct Comparative Biological Data

It must be explicitly stated that as of the evidence cutoff date, no peer-reviewed primary research articles or patents containing direct, quantitative biological activity data (IC50, Kd, Ki, cellular EC50, or in vivo efficacy) for 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (CAS 921542-41-8) were identified from authoritative databases including PubMed, ChEMBL, BindingDB, and PubChem BioAssay [1][2]. The compound has a PubChem entry (CID 41683217) with no associated bioassay results, and ChEMBL/BindingDB searches using the InChIKey APWINJUGCULYFO-UHFFFAOYSA-N returned no direct affinity data for this specific compound. This absence of published biological data means that all biological activity claims in this guide are derived from class-level inference based on structurally related 2-oxoindoline compounds, and should be interpreted as hypothesis-generating rather than confirmatory. Users requiring established biological benchmarks for procurement justification should consider this data gap when comparing CAS 921542-41-8 against analogs with published activity profiles [3].

Data Gaps Research Opportunity Procurement Due Diligence

Recommended Procurement and Research Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide (CAS 921542-41-8)


Kinase Inhibitor Screening Libraries Requiring N1-Ethyl-2-Oxoindoline Diversity

Given the established precedent of 2-oxoindoline-based kinase inhibitors (including SU4984 and intedanib) and the documented impact of N1-alkyl substitution on kinase selectivity profiles, CAS 921542-41-8 is rationally positioned as a diversity element in targeted kinase inhibitor screening decks. The N1-ethyl group provides steric and lipophilic differentiation from the more common N1-H and N1-methyl variants, potentially accessing kinase hinge-region conformations not sampled by other analogs. Procurement of this compound alongside its N1-H (CAS 921546-02-3) and N1-methyl (CAS 921813-79-8) counterparts enables systematic SAR exploration of the N1-substituent's contribution to kinase inhibition .

Epigenetic Target Profiling: HDAC Inhibitor Lead Generation

The 2-oxoindoline scaffold has demonstrated sub-nanomolar HDAC inhibitory activity in recent literature (compound 6a, HDAC IC50 < 0.001 µM) [1]. The target compound's 3,4-dimethoxyphenylacetyl moiety may interact with the HDAC surface recognition domain in a manner distinct from the hydroxamic acid-based warheads that dominate the field. CAS 921542-41-8 can serve as a non-hydroxamate starting point for fragment-based or structure-guided HDAC inhibitor design, with the acetamide linkage providing a potential zinc-binding group or a position for further functionalization. Its computed physicochemical profile (XLogP3 = 2; MW = 354.4) is within lead-like space for further optimization [2].

Tubulin Polymerization Inhibitor Analoging Based on Combretastatin Pharmacophore Similarity

The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore in tubulin polymerization inhibitors, most notably in combretastatin A-4 and its analogs. In 2-indolinone-based tubulin inhibitor QSAR studies, the 3,4-dimethoxyphenyl substitution pattern has been identified as a critical determinant of colchicine-site binding affinity [3]. CAS 921542-41-8 combines this validated pharmacophore with an N1-ethyl-2-oxoindoline scaffold, offering a novel chemotype for tubulin inhibitor screening that is structurally distinct from the stilbenoid and chalcone scaffolds commonly explored in this target class.

Acetylcholinesterase Inhibitor Scaffold-Hopping for Neurodegenerative Disease Research

A structurally related indolin-2-one acetamide (compound 23) has demonstrated potent AChE inhibition with an IC50 of 0.01 µM [4]. The target compound differentiates itself through the N1-ethyl group and the 3,4-dimethoxy substitution on the pendant phenyl ring—structural modifications that may enhance blood-brain barrier penetration (supported by its moderate XLogP3 of 2) relative to the N1-benzylpiperidinyl comparator. CAS 921542-41-8 is suitable for inclusion in AChE/BChE selectivity screening panels and may provide a scaffold-hopping starting point for Alzheimer's disease drug discovery programs seeking alternatives to the donepezil chemotype.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.